
1,3-Diazidopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diazidopropane is an organic compound characterized by the presence of two azido groups attached to a propane backbone. This compound is known for its high reactivity and is often used in various chemical synthesis processes. The molecular formula of this compound is C3H6N6, and it is typically a colorless liquid at room temperature.
Métodos De Preparación
1,3-Diazidopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dibromopropane with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by azido groups. The reaction conditions typically require heating to ensure complete conversion .
Industrial production methods for this compound are similar but often involve larger scale equipment and more stringent safety protocols due to the compound’s explosive nature. The use of continuous flow reactors can help in managing the exothermic nature of the reaction and improve safety.
Análisis De Reacciones Químicas
1,3-Diazidopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds under strong oxidizing conditions.
Reduction: Reduction of this compound typically yields 1,3-diaminopropane, a useful intermediate in organic synthesis.
Common reagents used in these reactions include strong oxidizing agents like concentrated sulfuric acid and nitric acid, reducing agents like hydrogen gas in the presence of a catalyst, and alkynes for cycloaddition reactions. Major products formed from these reactions include nitro compounds, diamines, and triazoles.
Aplicaciones Científicas De Investigación
1,3-Diazidopropane has several applications in scientific research:
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Triazole derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism by which 1,3-diazidopropane exerts its effects is primarily through its azido groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including drug development and material science. The molecular targets and pathways involved often include nucleophilic sites on other molecules, facilitating the formation of new covalent bonds .
Comparación Con Compuestos Similares
1,3-Diazidopropane can be compared with other azido compounds such as:
1,2-Diazidoethane: Similar in structure but with a shorter carbon chain, leading to different reactivity and applications.
1,4-Diazidobutane: With a longer carbon chain, this compound has different physical properties and is used in different types of chemical synthesis.
Azidomethyl compounds: These compounds have azido groups attached to a methyl group, offering different reactivity patterns.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various chemical transformations and applications .
Propiedades
Número CAS |
100910-72-3 |
|---|---|
Fórmula molecular |
C3H6N6 |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
1,3-diazidopropane |
InChI |
InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2 |
Clave InChI |
WXZXTRCKSOLGKX-UHFFFAOYSA-N |
SMILES canónico |
C(CN=[N+]=[N-])CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,8aR)-2-(5,6,7,8-tetrahydroquinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14080497.png)
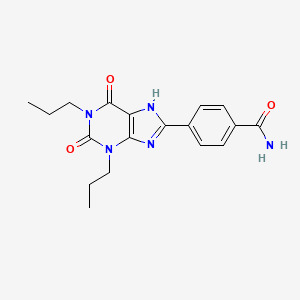
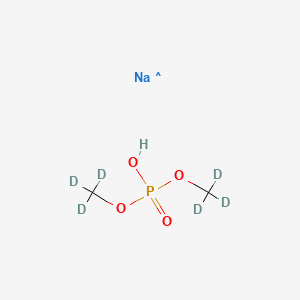

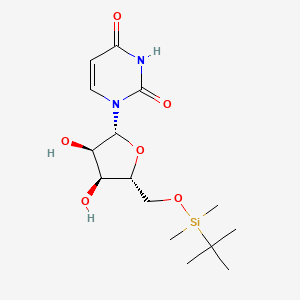
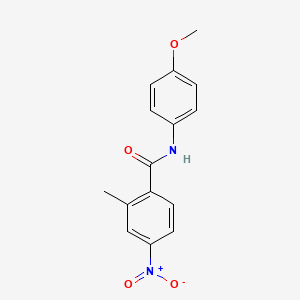
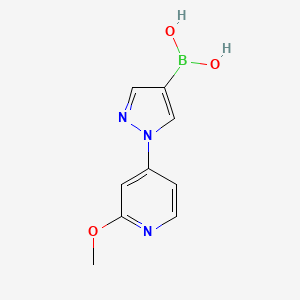
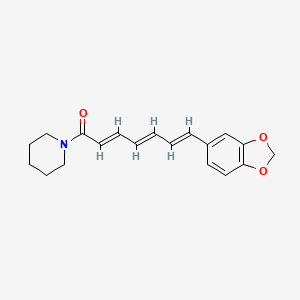
![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)

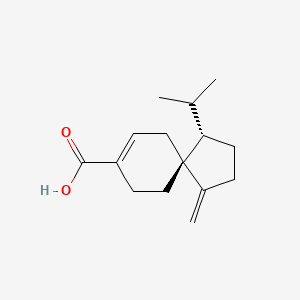
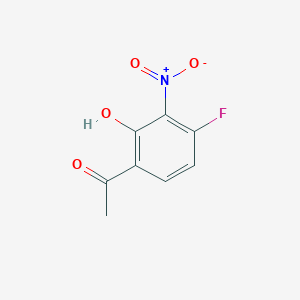
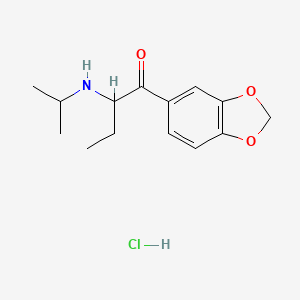
![9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine](/img/structure/B14080597.png)
